molecular formula C11H11BrO B13991932 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde

Cat. No.: B13991932
M. Wt: 239.11 g/mol
InChI Key: CITSQZPICHVCCG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is an organic compound characterized by a bromophenyl group attached to a cyclopropylacetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a bromophenyl derivative with a cyclopropylacetaldehyde precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)-2-cyclopropylacetic acid.

    Reduction: 2-(3-Bromophenyl)-2-cyclopropylethanol.

    Substitution: 2-(3-Methoxyphenyl)-2-cyclopropylacetaldehyde.

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-cyclopropylacetaldehyde
  • 2-(3-Chlorophenyl)-2-cyclopropylacetaldehyde
  • 2-(3-Bromophenyl)-2-cyclopropylacetic acid

Uniqueness

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is unique due to the presence of both a bromophenyl group and a cyclopropylacetaldehyde moiety. This combination imparts distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclopropylacetaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)11(7-13)8-4-5-8/h1-3,6-8,11H,4-5H2

InChI Key

CITSQZPICHVCCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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